Biliverdin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Antioxidant Properties

Biliverdin exhibits potent anti-inflammatory and antioxidant effects. It can scavenge free radicals, reducing oxidative stress in cells []. Studies have shown its ability to suppress inflammatory responses in models of endotoxic shock, hepatitis, and organ transplantation []. This suggests its potential therapeutic role in mitigating inflammatory diseases.

Protection against Ischemia-Reperfusion Injury (IRI)

IRI occurs when blood flow is restored to tissues after a period of deprivation, leading to tissue damage. Research suggests that biliverdin may protect against IRI by reducing inflammation and cell death []. This opens doors for exploring its use in protecting organs during transplantation or following surgeries that involve temporary blood flow stoppage.

Potential in Viral Infections

Biliverdin shows promise in combating viral infections. Studies have demonstrated its ability to inhibit the replication of the Hepatitis C virus (HCV) in vitro []. This finding warrants further investigation to explore its potential as an antiviral therapy.

Other Potential Applications

Research is also exploring the potential applications of biliverdin in other areas, including:

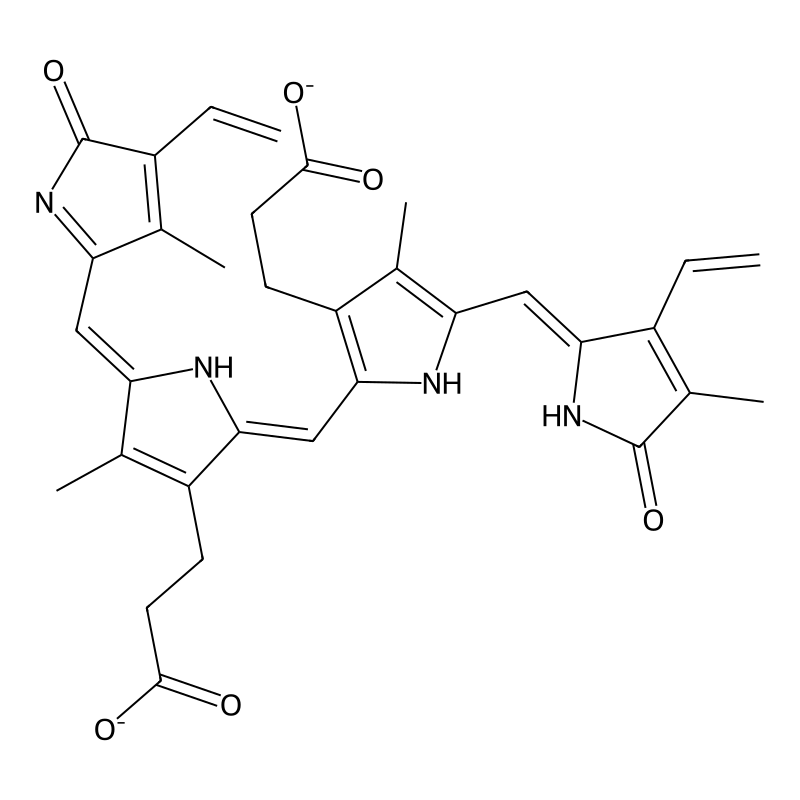

Biliverdin is a tetrapyrrolic bile pigment, primarily recognized as a product of heme catabolism. It is a water-soluble compound that appears green, often associated with the discoloration seen in bruises. The term "biliverdin" derives from Latin, meaning "green bile," reflecting its color and origin from the breakdown of heme, which occurs during the degradation of hemoglobin in erythrocytes. This process is catalyzed by the enzyme heme oxygenase, which converts heme into biliverdin alongside carbon monoxide and iron .

Biliverdin's primary function lies in heme catabolism. It serves as a stepping stone in the breakdown pathway of heme, ultimately leading to the excretion of bilirubin waste products []. Beyond this established role, there's ongoing research exploring the potential biological activities of biliverdin. Some studies suggest it might possess antioxidant and anti-inflammatory properties [, ]. However, further investigation is needed to elucidate these potential mechanisms.

The primary chemical reaction involving biliverdin occurs during the degradation of heme:

- Heme to Biliverdin Conversion:

- Reduction to Bilirubin:

Biliverdin is subsequently reduced to bilirubin by the enzyme biliverdin reductase:

These reactions are crucial for the detoxification and excretion of heme-derived products, particularly in the liver .

Biliverdin exhibits several notable biological activities:

- Antioxidant Properties: It acts as a potent scavenger of reactive oxygen species, including hydroxyl radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects: Biliverdin has been shown to modulate immune responses by upregulating interleukin-10 production and downregulating pro-inflammatory cytokines like tumor necrosis factor-alpha .

- Immunosuppressive Effects: Elevated levels of biliverdin can influence the innate immune system, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Biliverdin has several applications across various fields:

- Medical Research: Its antioxidant and anti-inflammatory properties make it a candidate for therapeutic applications in diseases such as asthma and cancer.

- Fluorescence Imaging: Biliverdin is used as a chromophore in advanced imaging techniques due to its unique spectral properties, allowing for non-invasive biological imaging .

- Biotechnology: The compound is being studied for its potential role in developing new treatments for diseases linked to oxidative stress and inflammation .

Research on biliverdin interactions focuses on its role in modulating various biological pathways:

- Enzyme Interactions: Biliverdin's interaction with biliverdin reductase influences immune responses and cellular signaling pathways.

- Radical Scavenging: Studies show that biliverdin can effectively neutralize free radicals, contributing to its protective effects against cellular damage.

- Potential Drug Interactions: Investigations are ongoing into how biliverdin may interact with other pharmacological agents, particularly those targeting oxidative stress-related conditions .

Biliverdin shares structural similarities with several other tetrapyrrolic compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Bilirubin | Tetrapyrrole | Yellow pigment formed from biliverdin; more hydrophobic. |

| Heme | Tetrapyrrole | Contains iron; essential for oxygen transport. |

| Chlorophyll | Tetrapyrrole | Contains magnesium; critical for photosynthesis. |

| Phycocyanin | Tetrapyrrole | Found in cyanobacteria; blue pigment involved in light absorption. |

Biliverdin stands out due to its unique green color and its specific role as an intermediate in heme metabolism, along with its significant biological activities that differentiate it from other tetrapyrroles .